

# Application Notes and Protocols: Quinazolinone Derivatives as Potent VEGFR-2 Inhibitors

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## Compound of Interest

**Compound Name:** 3-ethyl-2-hydrazinoquinazolin-4(3H)-one

**Cat. No.:** B1352000

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This document provides a comprehensive overview of the application of quinazolinone derivatives as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Dysregulation of the VEGF/VEGFR-2 signaling pathway is a hallmark of several cancers, making it a prime target for therapeutic intervention.[\[1\]](#) Quinazoline-based compounds have emerged as a promising class of inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain.[\[2\]](#)[\[3\]](#)[\[4\]](#)

These notes detail the biological evaluation of these derivatives, including their inhibitory potency against VEGFR-2 and various cancer cell lines. Furthermore, detailed protocols for key experimental assays are provided to guide researchers in the screening and characterization of novel quinazolinone-based VEGFR-2 inhibitors.

## Data Presentation: In Vitro Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of various quinazolinone derivatives against VEGFR-2 and selected human cancer cell lines. These compounds demonstrate a range of potencies, providing valuable structure-activity relationship (SAR) insights for further drug development.

Table 1: VEGFR-2 Inhibitory Activity of Quinazolinone Derivatives

Compound ID	Description	VEGFR-2 IC50 (µM)	Reference Compound	Reference IC50 (µM)	Citation
Compound 5	Ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate	0.192	Docetaxel	0.0893	[5]
Compound VII	Quinazoline-based derivative	4.6	-	-	[6]
Compound VIII	Simplified quinazoline derivative	0.060	-	-	[6]
Compound 18d	3-phenylquinazolinone derivative	0.340	Sorafenib	0.588	[7]
Compound 5p	Quinazoline-2-thiol derivative	0.117	Sorafenib	0.069	[8]
Compound 5h	Quinazoline-2-thiol derivative	0.215	Sorafenib	0.069	[8]
Compound 5d	Quinazoline-2-thiol derivative	0.274	Sorafenib	0.069	[8]
Compound SQ2	N-(4-(4-amino-6,7-dimethoxyquinazolin-2-	0.014	Cabozantinib	0.0045	[9]

yloxy)phenyl)

-N-phenyl

cyclopropane

-1,1-

dicarboxamid

e

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3-ethyl-2-

Compound 13	thioxo-2,3-dihydrobenzo [g]quinazoline	Comparable to Sorafenib	Sorafenib	-	<a href="#">[10]</a>
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3-methyl-2-

Compound 15	thioxo-2,3-dihydrobenzo [g]quinazoline	Comparable to Sorafenib	Sorafenib	-	<a href="#">[10]</a>
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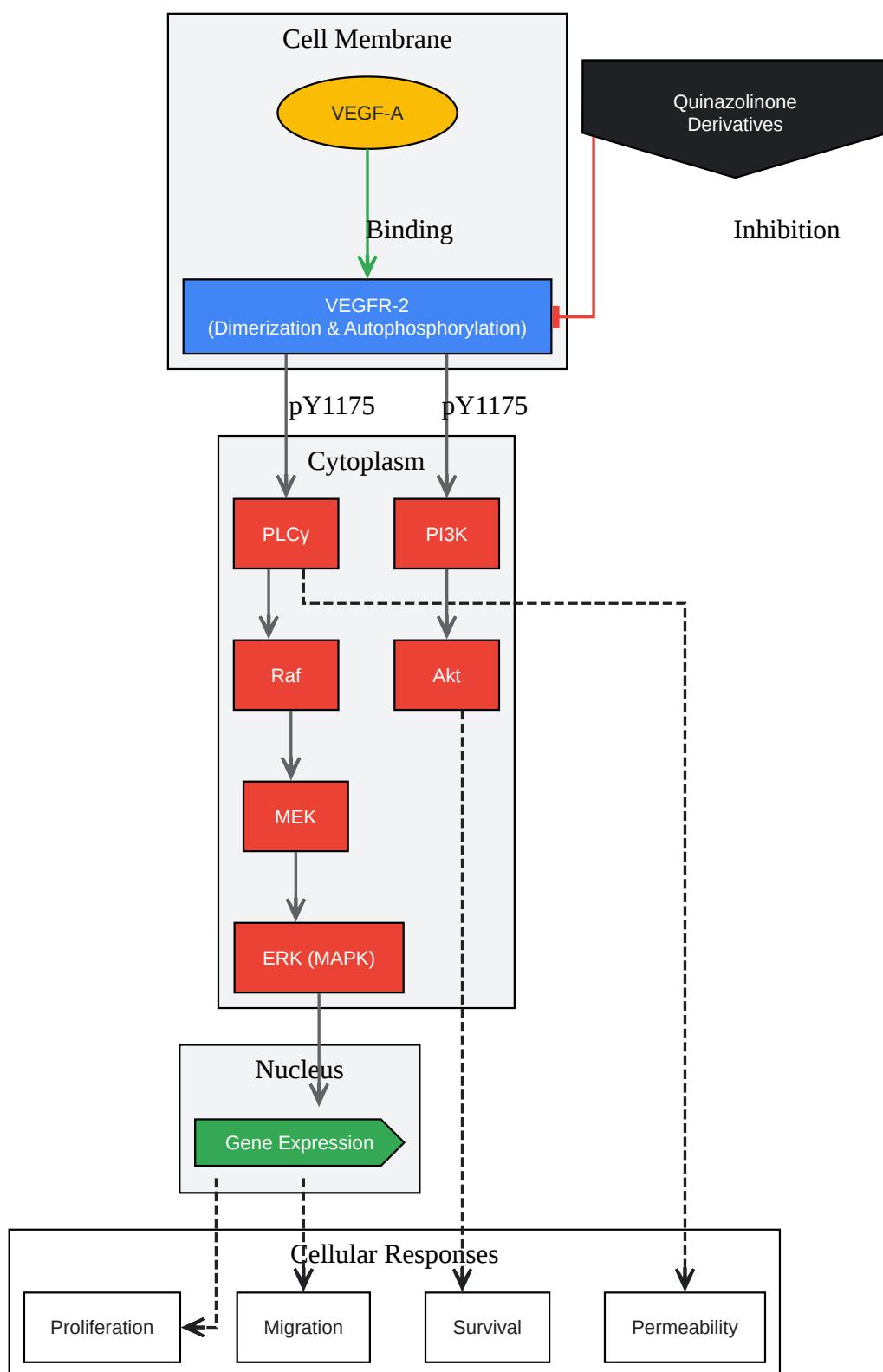
Table 2: Cytotoxic Activity of Quinazolinone Derivatives against Human Cancer Cell Lines

Compound ID	Cell Line	IC50 (µM)	Reference Compound	Reference IC50 (µM)	Citation
Compound 18d	HepG-2 (Liver)	3.74	Doxorubicin	8.28	[7]
MCF-7 (Breast)	5.00		Doxorubicin	9.63	[7]
HCT-116 (Colon)	6.77		Doxorubicin	7.67	[7]
Compound 5d	HCT-116 (Colon)	6.09	-	-	[8]
HePG2 (Liver)	2.39	-	-	-	[8]
HeLa (Cervical)	8.94	-	-	-	[8]
MCF-7 (Breast)	4.81	-	-	-	[8]
Compound 5h	HCT-116 (Colon)	5.89	-	-	[8]
HePG2 (Liver)	6.74	-	-	-	[8]
Compound 5p	HCT-116 (Colon)	8.32	-	-	[8]
HePG2 (Liver)	9.72	-	-	-	[8]
MCF-7 (Breast)	7.99	-	-	-	[8]
Compound SQ2	HT-29 (Colon)	3.38	Cabozantinib	9.10	[9]

COLO-205 (Colon)	10.55	Cabozantinib	10.66	[9]
Compound 13	MCF-7 (Breast)	8.8-10.9	Doxorubicin	-
HepG2 (Liver)	26.0-40.4	Doxorubicin	-	[10]
Compound 14	MCF-7 (Breast)	8.8-10.9	Doxorubicin	-
HepG2 (Liver)	26.0-40.4	Doxorubicin	-	[10]
Compound 15	MCF-7 (Breast)	8.8-10.9	Doxorubicin	-
HepG2 (Liver)	26.0-40.4	Doxorubicin	-	[10]

## Visualizations

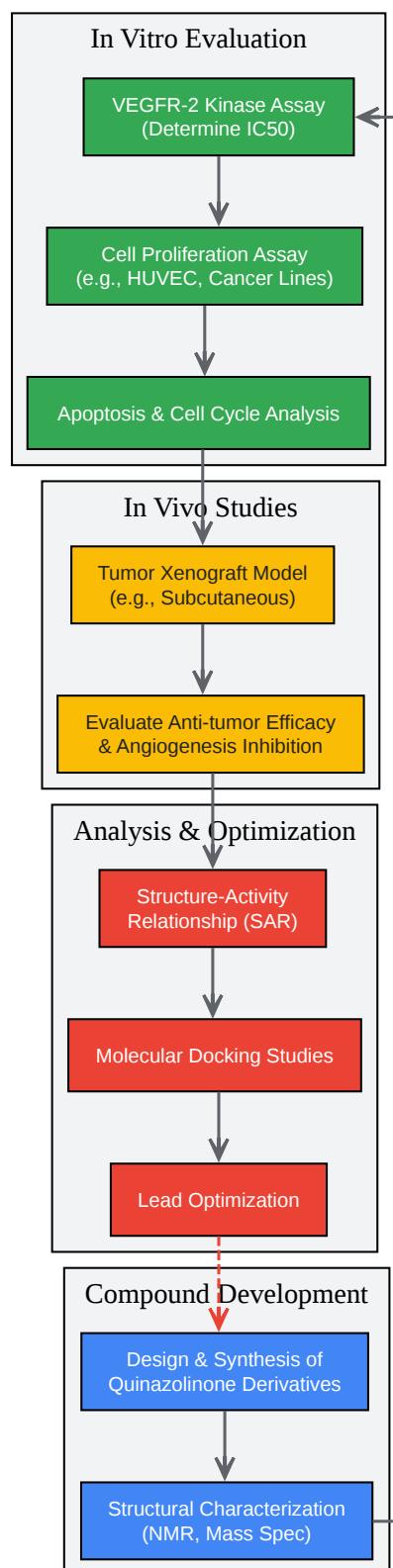
### Signaling Pathway

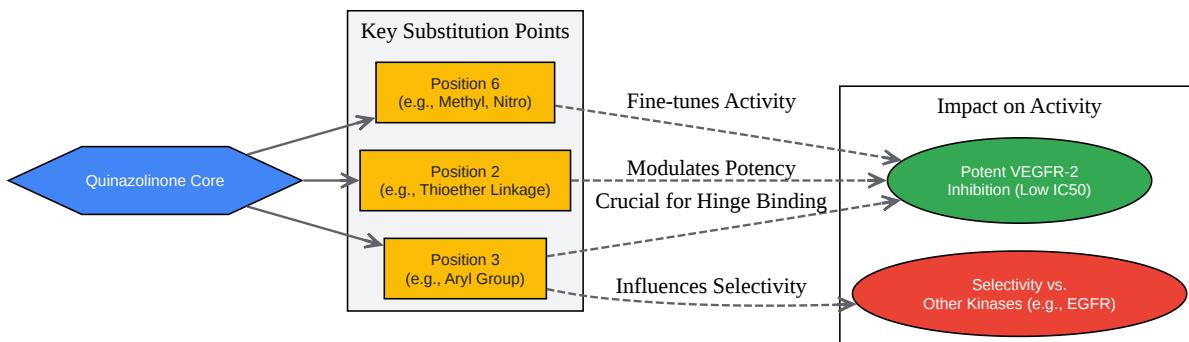


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Caption: VEGFR-2 signaling pathway and the point of inhibition by quinazolinone derivatives.

## Experimental Workflow





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